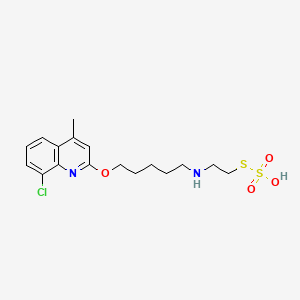
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound that features a quinoline moiety, a pentyl chain, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The initial step often includes the preparation of the quinoline derivative, followed by the introduction of the pentyl chain through a series of substitution reactions. The final step involves the addition of the thiosulfate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring and the pentyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction could produce various quinoline-based compounds with altered electronic properties.
Scientific Research Applications
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce thiosulfate groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol: Shares a similar quinoline structure but differs in the functional groups attached.
ETHYL 4-HYDROXY-8-METHOXY-2-QUINOLINECARBOXYLATE: Another quinoline derivative with different substituents.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains a quinoline core with different halogen substitutions.
Uniqueness
S-2-((5-(8-Chloro-4-methyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
41287-36-9 |
|---|---|
Molecular Formula |
C17H23ClN2O4S2 |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
8-chloro-4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C17H23ClN2O4S2/c1-13-12-16(20-17-14(13)6-5-7-15(17)18)24-10-4-2-3-8-19-9-11-25-26(21,22)23/h5-7,12,19H,2-4,8-11H2,1H3,(H,21,22,23) |
InChI Key |
CKQISVVSBPQHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Cl)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


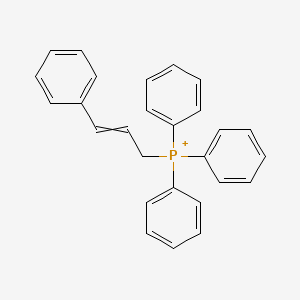
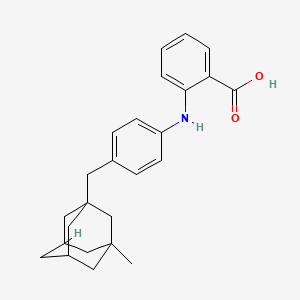

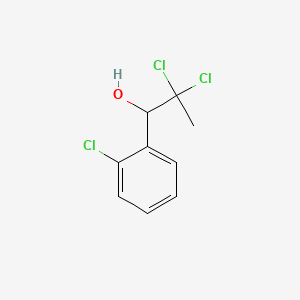
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
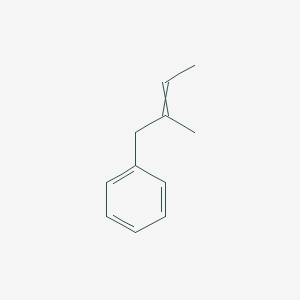
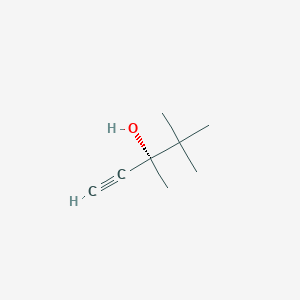
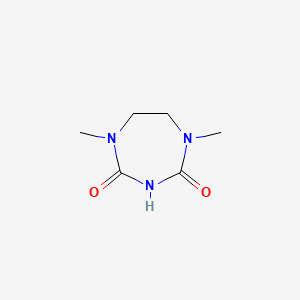

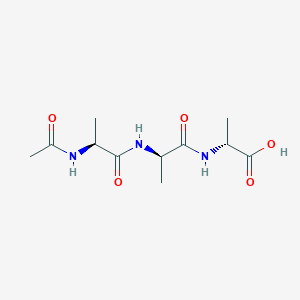

![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
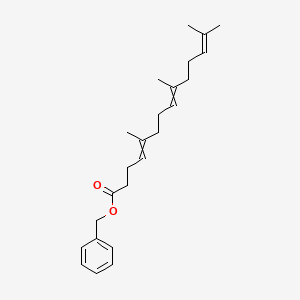
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
